6-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine is a complex organic compound characterized by its triazine core and dichlorobenzylidene hydrazinyl group
Preparation Methods
The synthesis of 6-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine typically involves the condensation of 2,6-dichlorobenzaldehyde with hydrazine derivatives, followed by cyclization with triazine precursors. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorobenzylidene moiety. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, its dichlorobenzylidene moiety can interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The triazine core may also play a role in binding to nucleic acids or proteins, affecting their function .
Comparison with Similar Compounds
Similar compounds include:
- 6-[(2E)-2-(2,6-dichlorobenzylidene)hydrazino]-N,N’-bis(2-methyl-2-propanyl)-1,3,5-triazine-2,4-diamine
- 3-chloro-6-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]pyridazine These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications. The unique combination of the dichlorobenzylidene hydrazinyl group with the triazine core in 6-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine makes it particularly interesting for research .
Properties
Molecular Formula |
C22H17Cl2N7 |
---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
2-N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C22H17Cl2N7/c23-18-12-7-13-19(24)17(18)14-25-31-22-29-20(26-15-8-3-1-4-9-15)28-21(30-22)27-16-10-5-2-6-11-16/h1-14H,(H3,26,27,28,29,30,31)/b25-14+ |
InChI Key |
QFFRFQCMOJIKEC-AFUMVMLFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=C(C=CC=C3Cl)Cl)NC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=C(C=CC=C3Cl)Cl)NC4=CC=CC=C4 |
Origin of Product |
United States |
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